molecular formula C9H12N2O4S B3031600 Diethyl 2-amino-1,3-thiazole-4,5-dicarboxylate CAS No. 5445-93-2

Diethyl 2-amino-1,3-thiazole-4,5-dicarboxylate

Cat. No.: B3031600
CAS No.: 5445-93-2
M. Wt: 244.27 g/mol
InChI Key: WYTAFFGWAKJBTC-UHFFFAOYSA-N
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Description

Diethyl 2-amino-1,3-thiazole-4,5-dicarboxylate is a heterocyclic compound with the molecular formula C9H12N2O4S. It is known for its unique structure, which includes a thiazole ring substituted with amino and diethyl ester groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry .

Biochemical Analysis

Biochemical Properties

Diethyl 2-amino-1,3-thiazole-4,5-dicarboxylate plays a pivotal role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form charge transfer complexes with acceptors such as 2,3-dichloro-5,6-dicyano-p-benzoquinone, p-chloranil, o-chloranil, p-bromanil, and chloranilic acid . These interactions are essential for its function in biochemical pathways, influencing the activity of enzymes and proteins involved in these processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to exhibit antiproliferative activities against human cancer cell lines such as HeLa, HT-29, A549, and HepG2 . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modulate these cellular processes makes it a potential candidate for therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been observed to inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s thiazole ring structure allows it to interact with various molecular targets, thereby influencing biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term in vitro and in vivo studies are necessary to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage threshold is crucial for its safe and effective use in therapeutic applications. Studies have shown that the compound’s antiproliferative activity is dose-dependent, with higher doses leading to increased efficacy against cancer cell lines .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its function. The compound’s metabolism can influence metabolic flux and metabolite levels, impacting overall cellular function . Detailed studies on the metabolic pathways of this compound are necessary to understand its full biochemical potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these interactions is essential for optimizing its therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Studying its subcellular localization is crucial for understanding its mechanism of action and optimizing its use in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-amino-1,3-thiazole-4,5-dicarboxylate can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate thioamide and diethyl oxalate under controlled conditions. The reaction typically requires a base such as sodium ethoxide and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-amino-1,3-thiazole-4,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiazole derivatives .

Scientific Research Applications

Diethyl 2-amino-1,3-thiazole-4,5-dicarboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a precursor for drug development, particularly in designing molecules with therapeutic potential.

    Industry: It is used in the development of agrochemicals and materials science.

Comparison with Similar Compounds

  • Diethyl 2-amino-1,3-thiazole-4-carboxylate
  • Ethyl 2-amino-1,3-thiazole-4-carboxylate
  • 2-Amino-1,3-thiazole-4,5-dicarboxylate

Comparison: Diethyl 2-amino-1,3-thiazole-4,5-dicarboxylate is unique due to the presence of two ester groups, which can influence its reactivity and solubility. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific research applications .

Properties

IUPAC Name

diethyl 2-amino-1,3-thiazole-4,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-3-14-7(12)5-6(8(13)15-4-2)16-9(10)11-5/h3-4H2,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTAFFGWAKJBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)N)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80280489
Record name Diethyl 2-amino-1,3-thiazole-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5445-93-2
Record name NSC17136
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17136
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl 2-amino-1,3-thiazole-4,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80280489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of thiourea (1.7 g, 22 mmol) and diethyl 2-chloro-3-oxosuccinate (5.0 g, 22 mmol) in absolute ethanol (50 mL) was heated at reflux for one hour. After cooling to room temperature the solvent was removed leaving a white solid. The solid was dissolved in water (100 mL) and the resulting precipitate was filtered and dried (4.6 g, 87%). MS (ES): 245;
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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